3-(4-Ethoxy-benzyl)-5-methyl-3H-benzooxazol-2-one
Description
3-(4-Ethoxy-benzyl)-5-methyl-3H-benzooxazol-2-one is a benzoxazolone derivative characterized by a 4-ethoxybenzyl substituent at the 3-position and a methyl group at the 5-position of the heterocyclic core. The 4-ethoxybenzyl moiety introduces electron-donating and lipophilic characteristics, which may enhance membrane permeability and metabolic stability compared to polar substituents.
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-20-14-7-5-13(6-8-14)11-18-15-10-12(2)4-9-16(15)21-17(18)19/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYQITTZXAZURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxy-benzyl)-5-methyl-3H-benzooxazol-2-one typically involves multiple steps. One common method starts with the preparation of 4-ethoxybenzyl chloride, which is then reacted with 5-methyl-2-aminophenol to form the desired benzooxazole compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxy-benzyl)-5-methyl-3H-benzooxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-Ethoxy-benzyl)-5-methyl-3H-benzooxazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxy-benzyl)-5-methyl-3H-benzooxazol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Benzoxazolone Core
Compounds sharing the benzoxazolone core but differing in substituents demonstrate significant variations in synthesis efficiency and biological activity:
- 3-[5-(4-Fluorophenylamino)-[1,3,4]thiadiazol-2-yl-methyl]-5-methyl-3H-benzooxazol-2-one (1l) Substituents: A thiadiazole ring with a 4-fluoroaniline group replaces the 4-ethoxybenzyl moiety. Activity: Exhibits TNF-α inhibitory properties, likely due to the thiadiazole ring’s ability to engage in hydrogen bonding and halogen interactions with biological targets . Synthesis Yield: 70%, indicating moderate efficiency in the coupling reaction .
- 3-[5-(4-Bromophenylamino)-[1,3,4]thiadiazol-2-yl-methyl]-5-methyl-3H-benzooxazol-2-one (1m) Substituents: Features a bulkier 4-bromoaniline group on the thiadiazole ring. Synthesis Yield: 80%, suggesting improved reactivity with brominated substrates .
Key Comparison : The target compound’s 4-ethoxybenzyl group lacks the thiadiazole ring’s polarizable sulfur and nitrogen atoms, which may reduce direct target engagement but improve pharmacokinetic properties like solubility and half-life.
Compounds with Different Heterocyclic Cores
- 4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one Core Structure: Isoxazol-5(4H)-one instead of benzoxazolone. Substituents: A di-tert-butyl-hydroxybenzylidene group introduces steric bulk and antioxidant phenolic -OH groups. Activity: Demonstrates in vitro antioxidant activity, attributed to the hydroxyl group’s radical-scavenging capacity .
The ethoxy group in the target compound lacks direct antioxidant activity but could improve stability under oxidative conditions compared to phenolic -OH groups .
Data Table: Comparative Analysis of Selected Compounds
Research Findings and Implications
- Halogenated Groups (e.g., Br, F): Improve target affinity via halogen bonding but may reduce metabolic stability . Thiadiazole vs. Benzyl: Thiadiazole-containing analogs show higher polar surface areas, which may limit oral bioavailability compared to the ethoxybenzyl-substituted target compound.
Biological Activity :
- Thiadiazole derivatives (1l, 1m) demonstrate direct TNF-α inhibition, while isoxazolones prioritize antioxidant mechanisms . The target compound’s activity profile remains unexplored but could be optimized by incorporating dual-functional substituents.
Biological Activity
3-(4-Ethoxy-benzyl)-5-methyl-3H-benzooxazol-2-one is a synthetic organic compound belonging to the benzooxazole family. This compound has garnered attention due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research . Its unique structure, characterized by a 4-ethoxy-benzyl group and a 5-methyl group , enhances its chemical reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a heterocyclic aromatic structure, which is essential for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial therapies.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
Anticancer Properties
The anticancer potential of this compound has been the focus of ongoing research. It is believed to interact with specific molecular targets, potentially inhibiting enzymes involved in cell proliferation. This mechanism suggests its efficacy against various cancer cell lines.
Case Study: In Vitro Anticancer Activity
In studies involving human cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth. The compound was tested against several cancer types, including breast and colon cancer cells, showing promising results.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 20 | |
| HCT116 (Colon Cancer) | 15 | |
| HeLa (Cervical Cancer) | 25 |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit specific enzymes or receptors involved in cellular signaling pathways associated with cancer proliferation and microbial resistance.
Interaction Studies
Studies focusing on the binding affinity of this compound with various enzymes have indicated potential inhibitory effects. For instance, it may alter enzyme activity related to DNA synthesis or repair, thereby contributing to its anticancer properties.
Synthesis and Industrial Applications
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high purity and yield. Industrial applications are being explored, particularly in developing new therapeutic agents and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
